(3-Fluoro-2-morpholinophenyl)methanamine
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Overview
Description
(3-Fluoro-2-morpholinophenyl)methanamine is an organic compound that features a fluorine atom, a morpholine ring, and a methanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-morpholinophenyl)methanamine typically involves the substitution of morpholine on a fluorinated aromatic compound. One common method starts with 1,2-difluoro-4-nitrobenzene, which undergoes substitution with morpholine under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then reduced using iron and ammonium chloride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-morpholinophenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group in intermediates can be reduced to an amine group.
Oxidation Reactions: The amine group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Reduction: Iron powder and ammonium chloride in aqueous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
(3-Fluoro-2-morpholinophenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-morpholinophenyl)methanamine involves its interaction with specific molecular targets. The morpholine ring and the fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
2-Fluoro-3-(trifluoromethyl)phenylmethanamine: Another fluorinated aromatic amine with different substituents.
Uniqueness
(3-Fluoro-2-morpholinophenyl)methanamine is unique due to the presence of both a morpholine ring and a fluorine atom on the aromatic ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C11H15FN2O |
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Molecular Weight |
210.25 g/mol |
IUPAC Name |
(3-fluoro-2-morpholin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C11H15FN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-8,13H2 |
InChI Key |
FQDLPNIVAJBIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)CN |
Origin of Product |
United States |
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